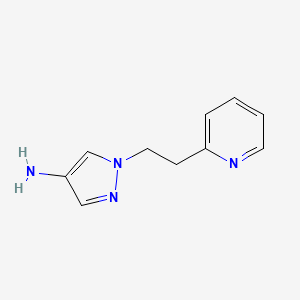

1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(2-pyridin-2-ylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H12N4/c11-9-7-13-14(8-9)6-4-10-3-1-2-5-12-10/h1-3,5,7-8H,4,6,11H2 |

InChI Key |

IEZWBVUXKZJASU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCN2C=C(C=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

Topic: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The target molecule, This compound , represents a critical "privileged scaffold" in kinase inhibitor discovery (specifically JAK/STAT and SYK pathways). Its structural utility lies in the bidentate nature of the pyridine-pyrazole motif and the solvent-exposed amine, which serves as a versatile vector for amide coupling or urea formation.

This guide details a robust, two-step synthetic route designed for high atom economy and scalability. Unlike traditional alkylation methods using alkyl halides, this protocol utilizes a base-catalyzed aza-Michael addition followed by a chemoselective catalytic hydrogenation . This approach minimizes halogenated waste and avoids the formation of quaternary pyridinium salts.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the N1-ethyl bond and the C4-amine.

-

C4-Amine Formation: The amine is derived from a nitro group. This is preferred over protecting group strategies (e.g., Boc-amine) due to the commercial availability of 4-nitropyrazole and the clean nature of nitro reduction.

-

N1-Linker Formation: The ethyl linker is installed via Michael addition to 2-vinylpyridine rather than nucleophilic substitution with 2-(2-bromoethyl)pyridine.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the Michael addition and reduction strategy.

Step 1: Aza-Michael Addition

Objective: Synthesis of 1-(2-(pyridin-2-yl)ethyl)-4-nitropyrazole.

Mechanistic Insight

The reaction proceeds via the deprotonation of the pyrazole (pKa ~9.6) to generate a pyrazolate anion. This nucleophile attacks the

Experimental Protocol

| Parameter | Specification |

| Reagents | 4-Nitropyrazole (1.0 eq), 2-Vinylpyridine (1.2 eq) |

| Catalyst | DBU (0.5 eq) or |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | 60–80 °C |

| Time | 4–12 Hours |

Step-by-Step Workflow:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (10.0 g, 88.4 mmol) and Acetonitrile (100 mL).

-

Activate: Add DBU (6.6 mL, 44.2 mmol). Stir for 10 minutes at room temperature to ensure deprotonation (solution may turn yellow/orange).

-

Addition: Add 2-vinylpyridine (11.4 mL, 106 mmol) dropwise.

-

Critical Control: 2-vinylpyridine can polymerize. Ensure the reagent is fresh or distilled. Adding a trace of hydroquinone (10 mg) can inhibit polymerization if the reaction is scaled up.

-

-

Reaction: Heat to 60 °C and monitor by LCMS. The pyrazole starting material (MW 113) should disappear, replaced by the product mass (MW 218, [M+H]+ 219).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeCN.

-

Dilute residue with EtOAc (200 mL) and wash with water (2 x 100 mL) to remove DBU.

-

Wash with Brine, dry over

, and concentrate.[8]

-

-

Purification: Recrystallize from Ethanol/Heptane or perform a short silica plug filtration (Eluent: 50% EtOAc/Hexanes) to yield a pale yellow solid.

Step 2: Chemoselective Reduction

Objective: Synthesis of this compound.

Mechanistic Insight

The challenge here is chemoselectivity . We must reduce the nitro group (

-

Avoid:

(Adams' catalyst) in acidic media, as this notoriously reduces pyridines. -

Select: Pd/C in neutral alcoholic solvents (MeOH/EtOH) at ambient pressure (balloon) or low pressure (1-3 bar). This selectively targets the nitro group.

Experimental Protocol

| Parameter | Specification |

| Substrate | Nitro-intermediate from Step 1 |

| Catalyst | 10% Pd/C (5-10 wt% loading relative to substrate) |

| H2 Source | Hydrogen Balloon or Hydrogenator (30 psi) |

| Solvent | Methanol (MeOH) |

| Temperature | Ambient (20–25 °C) |

Step-by-Step Workflow:

-

Safety Check: Purge the reaction vessel with Nitrogen (

) to remove oxygen. Pd/C is pyrophoric; handle as a slurry in water or toluene if dry handling is risky. -

Charge: Dissolve the nitro-intermediate (10.0 g, 45.8 mmol) in Methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (

flow). -

Hydrogenation: Evacuate the flask and backfill with Hydrogen (

) three times. Stir vigorously under -

Monitoring: Monitor via LCMS. The nitro peak (MW 218) will vanish, replaced by the amine (MW 188, [M+H]+ 189).

-

Note: The amine product is polar and may streak on TLC. Use LCMS for accurate conversion data.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Storage: The resulting amine is an oil or low-melting solid. It is prone to oxidation (turning brown) upon air exposure. Store under Argon at -20 °C or use immediately in the next coupling step.

Process Logic & Troubleshooting Diagram

Figure 2: Decision logic for maintaining chemoselectivity during the reduction step.

Characterization & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:

-

Pyridine Protons: 4 distinct aromatic signals (approx.

8.5, 7.7, 7.2, 7.1 ppm). -

Pyrazole Protons: Two singlets (or doublets with small coupling) for C3-H and C5-H. The C5-H (adjacent to N) will be shifted slightly downfield.

-

Linker: Two triplets corresponding to the

motif (approx -

Amine: A broad singlet around

3.5–4.5 ppm (exchangeable with

LCMS Validation:

-

Purity: >95% (UV 254 nm).

-

Mass: [M+H]+ = 189.1.

-

Impurity Check: Look for +6 mass units (+6H) indicating pyridine reduction (Mass 195), or +218 (dimerization).

References

-

Regioselective N-Alkylation of Pyrazoles

-

Michael Addition Mechanism

- Title: Catalytic hydrogenation process for preparing pyrazoles (Patent WO2017133942A1).

-

Chemoselectivity in Pyridine Hydrogenation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in Organic Solvents

Abstract

Solubility is a critical physicochemical property that dictates the performance of an active pharmaceutical ingredient (API) throughout the drug development lifecycle, from discovery and formulation to bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine, a nitrogen-containing heterocyclic compound, in various organic solvents. While specific experimental data for this exact molecule is not widely published, this paper synthesizes foundational chemical principles, data from structurally related analogs, and established industry-standard methodologies to offer a predictive analysis and a robust experimental blueprint. The guide details the theoretical underpinnings of its solubility based on molecular structure, presents an illustrative solubility profile, and provides a detailed, self-validating protocol for the definitive thermodynamic shake-flask solubility assay. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize the solubility of complex heterocyclic APIs.

Introduction: The Central Role of Solubility in Drug Development

In pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. It is the intrinsic ability of a solid compound to dissolve in a solvent to form a homogeneous solution.[1] Poor solubility can lead to a cascade of developmental setbacks, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor oral bioavailability, which can terminate the development of an otherwise potent compound.[1][2]

The subject of this guide, This compound , is a complex heterocyclic molecule featuring multiple functional groups that govern its interactions with various solvents. As with many nitrogen-containing heterocycles, which form the backbone of over 75% of FDA-approved drugs, understanding its solubility is non-negotiable for its progression.[3][4] This guide will deconstruct the molecule's structural features to predict its behavior and provide the tools to measure it accurately.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a molecule is dictated by its structure—specifically, its polarity, capacity for hydrogen bonding, molecular size, and crystal lattice energy.[5][6] The adage "like dissolves like" serves as a useful first principle, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Key structural features and their influence on solubility:

-

Pyridine Ring: A basic, aromatic heterocycle. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it available for protonation and hydrogen bonding as an acceptor.[8] Pyridine itself is miscible with water and a broad range of organic solvents.[8][9]

-

Pyrazole Ring: An aromatic heterocycle with two adjacent nitrogen atoms. It contains both a basic "pyridine-type" nitrogen (proton acceptor) and a weakly acidic "pyrrole-type" nitrogen (proton donor), allowing it to participate in hydrogen bonding as both a donor and acceptor.[10] The parent 1H-pyrazole is more soluble in polar organic solvents like ethanol and methanol than in water.[5][11]

-

Primary Amine (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. It significantly increases polarity and is expected to enhance solubility in polar protic solvents (e.g., alcohols, water).[3][5]

-

Ethyl Linker (-CH₂-CH₂-): This is a non-polar, flexible aliphatic chain that contributes to the molecule's lipophilicity (fat-solubility).

Predictive Analysis: The molecule presents a dual character. The multiple nitrogen atoms and the primary amine group provide significant polarity and hydrogen bonding capability, favoring solubility in polar solvents. Conversely, the two aromatic rings and the ethyl linker contribute to its non-polar surface area, which will facilitate dissolution in less polar environments.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the pyridine, pyrazole, and amine functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated. These solvents are effective hydrogen bond acceptors and can interact favorably with the amine and pyrazole N-H protons.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is likely. While the molecule has non-polar regions, the strong intermolecular forces (especially hydrogen bonding) in the solid state may require a more polar solvent to overcome the crystal lattice energy.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected. These solvents lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for this highly functionalized molecule.[7]

The interplay between these groups is visually represented in the diagram below.

Caption: Interactions between molecular features and solvent classes.

Illustrative Solubility Data

To provide a practical starting point for experimental work, the following table summarizes the expected qualitative and quantitative solubility of this compound in common organic solvents.

Disclaimer: These values are illustrative and derived from the physicochemical principles discussed and data on analogous compounds.[5][9][11] They must be confirmed by empirical measurement using the protocol outlined in Section 4.

Table 1: Expected Solubility Profile in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Qualitative Solubility | Estimated Quantitative Range (mg/mL) |

| Polar Protic | Methanol | 32.7 | Very Soluble | > 50 |

| Ethanol | 24.5 | Freely Soluble | 25 - 50 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 50 |

| N,N-Dimethylformamide (DMF) | 36.7 | Freely Soluble | 25 - 50 | |

| Acetonitrile | 37.5 | Soluble | 10 - 25 | |

| Less Polar | Dichloromethane (DCM) | 9.1 | Sparingly Soluble | 1 - 5 |

| Ethyl Acetate | 6.0 | Slightly Soluble | 0.5 - 1 | |

| Non-Polar | Toluene | 2.4 | Very Slightly Soluble | < 0.1 |

| n-Hexane | 1.9 | Practically Insoluble | < 0.01 |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method. This method is recommended by regulatory bodies and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[12][13]

Objective: To accurately determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation of the Analytical Method:

-

Develop and validate a reverse-phase HPLC method for the quantification of the compound. This includes establishing linearity, accuracy, and precision. The mobile phase should be capable of dissolving the compound completely.

-

Prepare a series of calibration standards by dissolving a known mass of the compound in the mobile phase or a suitable strong solvent (like DMSO or methanol) and diluting as necessary. Generate a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a 2-mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is 5-10 mg.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Prepare each solvent condition in triplicate to ensure reproducibility.[14]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed. The speed should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[13]

-

Allow the samples to equilibrate for a predetermined time, typically 24 to 48 hours. This duration should be sufficient to ensure equilibrium is reached; for some compounds, 72 hours may be necessary.[2][15]

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and allow them to stand for 30 minutes for solids to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic, undissolved particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Report the final solubility as the average of the three replicate measurements ± standard deviation.

-

Conclusion

The solubility of this compound is a complex function of its multiple polar, hydrogen-bonding functional groups and its non-polar aromatic and aliphatic regions. A theoretical analysis strongly suggests high solubility in polar solvents like alcohols and DMSO, with progressively lower solubility in less polar and non-polar media. While this predictive framework is invaluable for guiding solvent selection in synthesis, purification, and formulation, it is not a substitute for empirical data. The provided shake-flask protocol represents a robust, industry-standard methodology for obtaining definitive thermodynamic solubility values. Accurate characterization through this method is a critical step in mitigating risks and ensuring the successful development of this, and other, complex heterocyclic drug candidates.

References

-

Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Modern Applications in Pharmacy & Pharmacology. [Link]

-

Dickson, C. J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Published by the National Institutes of Health. [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved February 17, 2026, from Solubility of Things. [Link]

-

Sharma, N., et al. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Published by the National Institutes of Health. [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved February 17, 2026, from Purosolv. [Link]

-

Sharma, N., et al. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 17, 2026, from University of Colorado Boulder, Department of Chemistry. [Link]

-

Jessop, P. G. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved February 17, 2026, from JSciMed Central. [Link]

-

California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from California State University, Los Angeles, Department of Chemistry. [Link]

-

University of Massachusetts Lowell. (n.d.). Classification of organic compounds By solubility. Retrieved February 17, 2026, from University of Massachusetts Lowell, Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved February 17, 2026, from ResearchGate. [Link]

-

Shimizu, S., et al. (2000, December 4). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Fiveable. (2025, September 15). Nitrogen-containing heterocycles Definition. Retrieved February 17, 2026, from Fiveable. [Link]

-

Gonzalez-Alvarez, I., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved February 17, 2026, from European Medicines Agency. [Link]

-

Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 17, 2026, from BioAssay Systems. [Link]

-

Tsinman, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Stephenson, R. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]

-

Sharma, R., et al. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Heterocyclic Chemistry. [Link]

-

ChemEurope.com. (n.d.). Pyridine. Retrieved February 17, 2026, from ChemEurope.com. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved February 17, 2026, from World Health Organization. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Published by the National Institutes of Health. [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved February 17, 2026, from TSI Journals. [Link]

-

Martinez, A., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved February 17, 2026, from MDPI. [Link]

-

ACS Publications. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved February 17, 2026, from ACS Publications. [Link]

-

ResearchGate. (2023, April 4). (PDF) Book Nitrogen containing potent heterocycles: An Overview. Retrieved February 17, 2026, from ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 17, 2026, from International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 17, 2026, from Open Library Publishing Platform. [Link]

-

Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Retrieved February 17, 2026, from Growing Science. [Link]

-

Journal of Applicable Chemistry. (n.d.). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. Retrieved February 17, 2026, from Journal of Applicable Chemistry. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

- 8. Pyridine [chemeurope.com]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. mdpi.com [mdpi.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. mdpi.com [mdpi.com]

- 13. who.int [who.int]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Comprehensive Technical Guide to the Stability Profiling of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel compound 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine. As a molecule incorporating a pyrazole ring, a pyridine ring, and a primary amine, its stability profile is critical for determining its suitability for further development as a pharmaceutical candidate. This document outlines a systematic approach, grounded in international regulatory standards, to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage conditions. We will detail the requisite physicochemical characterization, the design of forced degradation studies, and the protocol for a formal stability trial under various environmental conditions. The methodologies described herein are designed to provide a robust and scientifically sound assessment of the molecule's intrinsic stability, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Stability Assessment

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug substance is contingent upon a thorough understanding of its chemical and physical stability. The molecule this compound features a unique combination of heterocyclic systems—a pyrazole and a pyridine—linked by an ethyl bridge, with a reactive primary amine substituent on the pyrazole ring. While pyrazole derivatives are noted for their diverse pharmacological activities, their stability can be influenced by substituents and environmental factors.[1][2][3] The presence of the primary amine introduces a potential site for oxidative degradation and other reactions.[4][5]

The purpose of a comprehensive stability testing program is multi-faceted. Initially, stress testing, or forced degradation, is employed to deliberately degrade the molecule under more aggressive conditions than it would typically encounter.[6][7] This approach serves several key objectives:

-

Elucidation of Degradation Pathways: It helps to identify the likely degradation products and understand the degradation mechanisms, such as hydrolysis, oxidation, photolysis, and thermolysis.[7]

-

Development of Stability-Indicating Methods: The information gathered is crucial for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate the parent drug from its degradation products.[6][7]

-

Insight into Intrinsic Stability: It provides a rapid assessment of the molecule's inherent stability, which can inform formulation and packaging development.[7]

Following forced degradation, formal stability studies are conducted under conditions defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10] These long-term and accelerated studies provide the data necessary to establish a re-test period for the drug substance and recommend appropriate storage conditions.[8][11]

This guide will provide the detailed protocols and scientific rationale for conducting these critical studies for this compound.

Physicochemical Characterization: The Foundation of Stability

Prior to initiating stability studies, a comprehensive physicochemical characterization of a highly purified batch of this compound is essential. This data provides a baseline against which to measure changes over time.

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To document the physical form, color, and any changes thereof. |

| Solubility | Equilibrium solubility in various pH buffers and organic solvents | To identify suitable solvents for analytical method development and formulation. |

| pKa | Potentiometric titration or UV-spectrophotometry | To understand the ionization behavior of the pyridine and amine groups, which influences solubility and susceptibility to pH-dependent degradation. |

| LogP/LogD | Shake-flask method or HPLC | To determine the lipophilicity of the compound, which can impact formulation and absorption. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To assess the compound's tendency to absorb moisture, which can be a critical degradation factor. |

| Polymorphism | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify and characterize different solid-state forms, which can have different stability profiles. |

Forced Degradation Studies: A Strategic Approach to Uncovering Liabilities

Forced degradation studies are the cornerstone of understanding a molecule's vulnerabilities.[6][12] The goal is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are formed without overwhelming the sample with secondary and tertiary degradants.[12] A stock solution of this compound, typically at a concentration of 1 mg/mL, is prepared for these studies.[12]

Experimental Protocols

3.1.1 Hydrolytic Degradation

-

Acidic Conditions:

-

Treat the drug substance solution with 0.1 M HCl.

-

Maintain the solution at 60°C for up to 72 hours.

-

Withdraw aliquots at 0, 4, 8, 24, 48, and 72 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Conditions:

-

Treat the drug substance solution with 0.1 M NaOH.

-

Maintain the solution at 60°C for up to 72 hours.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Conditions:

-

Dissolve the drug substance in purified water.

-

Maintain the solution at 60°C for up to 72 hours.

-

Withdraw aliquots at specified time points for analysis.

-

Rationale: The ethyl linkage and the pyrazole ring itself could be susceptible to hydrolysis under acidic or basic conditions, although pyrazoles are generally quite stable.[3] The primary amine adds a basic center, and the pyridine ring a weakly basic center, which will influence reactivity in acidic media.

3.1.2 Oxidative Degradation

-

Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for up to 24 hours, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours for immediate analysis.

Rationale: The primary amine at the 4-position of the pyrazole ring is a likely site for oxidation. The nitrogen atoms in both the pyrazole and pyridine rings could also be susceptible to N-oxide formation.

3.1.3 Thermal Degradation

-

Store the solid drug substance in a temperature-controlled oven at 70°C.

-

Withdraw samples at 1, 3, and 7 days.

-

Prepare solutions of the stressed solid for analysis.

Rationale: This study assesses the solid-state thermal stability of the molecule. Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[13]

3.1.4 Photolytic Degradation

-

Expose the solid drug substance and a solution (e.g., in methanol/water) to a light source that provides both UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period.

Rationale: The aromatic pyrazole and pyridine rings contain π-electrons that can absorb UV or visible light, potentially leading to photochemical reactions such as oxidation or rearrangement.

Proposed Analytical Methodology

A stability-indicating HPLC method with UV detection is the primary analytical tool.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths, including the λmax of the parent compound, and Photo Diode Array (PDA) detection to assess peak purity.

-

Mass Spectrometry: The HPLC system should be coupled to a mass spectrometer (LC-MS) to aid in the identification and structural elucidation of degradation products.

The following diagram illustrates the workflow for forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Formal Stability Studies: Defining Shelf-Life and Storage

Based on ICH Q1A(R2) guidelines, formal stability studies are performed on at least three primary batches of the drug substance, manufactured by a process that simulates the final production method and stored in packaging that mimics the proposed commercial packaging.[8][9]

Protocol Design

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Rationale: These conditions are designed to simulate storage in different climatic zones and to accelerate the rate of chemical degradation and physical changes to predict the shelf-life of the drug substance.[8][10]

Tests to be Performed

At each time point, samples will be withdrawn and analyzed for the following attributes:

-

Assay: To quantify the amount of the active pharmaceutical ingredient (API).

-

Purity/Impurities: To detect and quantify any degradation products.

-

Appearance: To note any changes in physical form or color.

-

Water Content: (e.g., by Karl Fischer titration) if the substance is shown to be hygroscopic.

-

Any other relevant physicochemical property that was identified as potentially changing during initial characterization.

The following diagram illustrates the decision-making process based on the results of accelerated stability studies.

Caption: Decision Tree for Stability Study Analysis.

Data Evaluation and Specification Setting

The data from the formal stability studies will be evaluated to propose a re-test period. This involves analyzing trends in the assay values and the levels of degradation products over time. If necessary, statistical analysis will be used to determine the point at which the specification limits might be exceeded.

Specifications for impurities will be established based on the levels observed in the primary batches and guided by ICH Q3A(R2) thresholds for reporting, identification, and qualification.

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly investigated before it can be advanced in the drug development pipeline. The systematic approach outlined in this guide, encompassing initial physicochemical characterization, comprehensive forced degradation studies, and rigorous formal stability testing, provides a scientifically sound and regulatory-compliant pathway to understanding and controlling the degradation of this novel molecule. The resulting data will be instrumental in guiding formulation development, selecting appropriate packaging, and establishing a safe and effective shelf-life for the drug substance.

References

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Retrieved from [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2020). Force Degradation for Pharmaceuticals: A Review. IJSDR, 5(6). Retrieved from [Link]

-

International Council for Harmonisation. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

-

Health Canada. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 56(21), 8433-8445. Retrieved from [Link]

-

Ganesan, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1367. Retrieved from [Link]

-

IRIS Aperto. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 4(1), 25-32. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

-

MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

-

Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

-

PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[2-(pyridin-2-yl)ethyl]-1h-pyrazol-3-amine. Retrieved from [Link]

-

Portilla, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

-

MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(pyridin-2-yl)-1h-pyrazol-4-amine. Retrieved from [Link]

Sources

- 1. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [sfera.unife.it]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. scribd.com [scribd.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

Methodological & Application

"use of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine in organic synthesis"

Application Note: 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine

Executive Summary

This compound (referred to herein as Compound A ) is a bifunctional heterocyclic building block increasingly utilized in the design of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Its structural utility lies in the ethyl-pyridine tail , which often serves as a "solvent-front" solubilizing group, and the 4-aminopyrazole core , a privileged scaffold for hydrogen-bonding interactions within ATP-binding pockets.

This guide provides validated protocols for the synthesis, handling, and application of Compound A, addressing common challenges such as regioselectivity and catalyst poisoning due to the pyridine nitrogen.

Compound Profile & Properties

| Property | Description |

| IUPAC Name | 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine |

| Structure | Pyrazole ring N1-substituted with an ethyl-pyridine linker; C4-substituted with a primary amine. |

| Molecular Weight | 188.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM (moderate); Sparingly soluble in water (neutral pH). |

| Acidity (pKa) | Pyridine N: ~5.2 (Basic) Pyrazole-NH2: ~3.5–4.0 (Weakly basic nucleophile) |

| Stability | Stable under standard conditions. Amine is sensitive to oxidation over prolonged air exposure. |

Synthetic Access (Preparation of the Building Block)

While commercially available, in-house preparation is often required for scale-up. The most efficient route utilizes a Michael Addition followed by Catalytic Hydrogenation . This avoids the use of alkyl halides and minimizes waste.

Step 1: Michael Addition

Reaction of 4-nitropyrazole with 2-vinylpyridine.

Reagents: 4-Nitropyrazole (1.0 eq), 2-Vinylpyridine (1.2 eq), DBU (0.1 eq), Acetonitrile (ACN). Protocol:

-

Dissolve 4-nitropyrazole in ACN (5 mL/mmol).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.

-

Add 2-vinylpyridine dropwise at room temperature.

-

Heat to 60°C for 4–6 hours . Monitor by TLC/LCMS (Disappearance of pyrazole).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

-

Yield: Typically >85% of 1-(2-(pyridin-2-yl)ethyl)-4-nitropyrazole.

Step 2: Reduction

Conversion of the nitro group to the primary amine.

Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol. Protocol:

-

Suspend the nitro-intermediate in Methanol (10 mL/mmol).

-

Add 10% Pd/C carefully under inert atmosphere (Ar/N2).

-

Purge with H2 gas and stir under H2 atmosphere (1 atm) at RT for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

-

Purification: Concentrate filtrate. The amine is often pure enough for next steps; otherwise, purify via flash chromatography (DCM:MeOH:NH3).

Figure 1: Two-step synthesis of this compound via Michael addition and hydrogenation.

Application Protocols

Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)

Targeting the ATP-binding site often requires coupling this amine to a heteroaromatic carboxylic acid.

Challenge: The pyridine nitrogen is basic and can interfere with activation agents or form N-acyl salts. Solution: Use HATU with controlled base equivalents, or use Acid Chlorides at low temperature.

Procedure (HATU Method):

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT.

-

Coupling: Add Compound A (1.0 eq) to the mixture.

-

Reaction: Stir at RT for 2–12 hours.

-

Quench: Dilute with water/ice. The product often precipitates.

-

Purification: If oil forms, extract with EtOAc/THF (3:1). Wash with saturated NaHCO3 (to remove acid) and water.

Critical Note: If the carboxylic acid partner is sterically hindered, heat to 50°C. Ensure the Pyridine ring does not trap the active ester; the primary amine is significantly more nucleophilic, so chemoselectivity is generally high.

Protocol B: Reductive Amination

Creating secondary amine linkers.

Reagents: Aldehyde (1.0 eq), Compound A (1.0 eq), NaBH(OAc)3 (1.5 eq), DCM/AcOH.

-

Mix Aldehyde and Compound A in DCM.

-

Add catalytic Acetic Acid (1–2 drops) to activate the imine formation. Stir 30 min.

-

Add NaBH(OAc)3 portion-wise.

-

Stir overnight.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

Advanced Considerations: Metal Coordination

Researchers using Compound A in Buchwald-Hartwig or Suzuki couplings (on other parts of the molecule) must be aware of the "Bidentate Trap."

-

The Issue: The Pyridine nitrogen and the Pyrazole nitrogen (or the amine) can form a chelate with Palladium (Pd) or Copper (Cu) catalysts, effectively poisoning the reaction.

-

Mitigation:

-

Masking: Protonate the pyridine using a strong acid (e.g., HCl salt of Compound A) if the coupling conditions allow.

-

Ligand Overload: Use strong bidentate ligands (e.g., Xantphos, BINAP) that out-compete the substrate for the metal center.

-

Catalyst Loading: Increase Pd loading to 5–10 mol% to compensate for sequestration.

-

Figure 2: Potential catalyst poisoning mechanism via chelation and mitigation strategies.

References

-

Michael Addition to Vinylpyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (General methodology for pyrazole-pyridine linkers).

-

Aminopyrazole Synthesis: Recent Advances in Synthesis and Properties of Pyrazoles. (Review of nitration/reduction sequences).

-

Kinase Inhibitor Design: Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (Context for aminopyrazole utility).

-

Catalyst Poisoning: Palladium(II) amido complexes with an unsymmetrical PNP' pincer. (Discussion on pyridine-amine coordination).

Application Note: High-Throughput Screening of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Analogs

Executive Summary

This application note details the high-throughput screening (HTS) campaign strategy for analogs of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine . This specific scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. The pyridine-ethyl side chain provides unique solubility properties and potential for distinct binding modes within the ribose pocket or solvent front of the kinase active site.

This guide moves beyond generic protocols, focusing on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to identify nanomolar inhibitors of Janus Kinase 2 (JAK2) . We address library design, assay optimization, and false-positive mitigation (PAINS) specific to aminopyrazoles.

Chemical Context & Library Design

The core molecule, this compound, serves as an anchor. The exocyclic amine at position 4 is the primary vector for diversification, typically engaging the hinge region of the kinase via hydrogen bonding.

Strategic Derivatization

To maximize Structure-Activity Relationship (SAR) data, the library is constructed using a modular "Reverse-Amide" or "Reductive Amination" approach:

-

Core Scaffold: this compound (Fixed).

-

Vector R1 (Amine): Acylated with diverse carboxylic acids or sulfonyl chlorides to probe the hydrophobic back-pocket (Gatekeeper residue interaction).

-

Vector R2 (Pyridine): While the ethyl-pyridine chain is fixed in this specific campaign, monitoring the basicity of the pyridine nitrogen is critical for solubility and lysosomal trapping avoidance.

Figure 1: Modular library generation workflow ensuring high purity for HTS entry.

Assay Principle: TR-FRET Kinase Binding

For this scaffold, we utilize a TR-FRET Binding Assay (e.g., LanthaScreen™) rather than an activity assay.

-

Why? Aminopyrazoles are often Type I (ATP-competitive) inhibitors. Binding assays are less susceptible to fluorescent interference from test compounds compared to coupled-enzyme activity assays.

-

Mechanism: A Europium-labeled anti-tag antibody (Donor) binds to the kinase. An AlexaFluor-labeled "Tracer" (ATP-competitive small molecule) binds to the active site.

-

Signal: High FRET signal indicates Tracer binding.

-

Inhibition: The test compound displaces the Tracer, decreasing the FRET signal.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Target | Recombinant Human JAK2 (Catalytic Domain) | Enzyme |

| Tracer | Kinase Tracer 236 (AlexaFluor™ 647) | ATP-site probe |

| Antibody | Eu-anti-GST or Eu-anti-His | FRET Donor |

| Plate | 1536-well, Low Volume, Black, Round Bottom | Assay Vessel |

| Reader | PHERAstar FSX or EnVision | TR-FRET Detection |

Assay Optimization (Pre-Screen)

Before screening the library, you must determine the Kd of the Tracer for the specific kinase batch.

-

Titrate Kinase: 0 to 100 nM kinase + Fixed Tracer (e.g., 5 nM).

-

Titrate Tracer: 0 to 100 nM Tracer + Fixed Kinase (at EC80 from step 1).

-

Select Conditions: Choose [Kinase] that gives ~70% max signal and [Tracer] near its Kd.

-

Standard Condition for JAK2: 5 nM Enzyme, 10 nM Tracer 236, 2 nM Eu-Antibody.

-

HTS Workflow (1536-Well Format)

Total Assay Volume: 6 µL

Step 1: Compound Dispensing (Acoustic)

-

Use an acoustic dispenser (e.g., Echo 655) to transfer 15 nL of library compounds (10 mM DMSO stock) into the assay plate.

-

Final Conc: 25 µM (primary screen).

-

Controls:

-

High Control (Min FRET): 10 µM Staurosporine (100% Displacement).

-

Low Control (Max FRET): DMSO Only (0% Displacement).

-

Step 2: Enzyme/Antibody Addition

-

Prepare 2X Enzyme/Antibody Mix in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dispense 3 µL of Mix into all wells.

-

Incubation: 15 minutes at RT (allows antibody to bind tag).

Step 3: Tracer Addition

-

Prepare 2X Tracer Solution in Kinase Buffer A.

-

Dispense 3 µL of Tracer solution.

-

Note: Adding tracer last ensures competition starts simultaneously across the plate.

Step 4: Equilibrium Incubation

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate for 60 minutes at Room Temperature in the dark.

Step 5: Detection

-

-

Excitation: 337 nm (Laser/Flash).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Integration Start: 60 µs (removes background fluorescence).

-

Figure 2: Step-by-step liquid handling workflow for 1536-well HTS.

Data Analysis & Validation

Calculation of Inhibition

Calculate the Emission Ratio (ER):

Calculate % Inhibition:

Quality Control (Z-Prime)

A robust HTS assay must have a Z' factor > 0.5.

-

If Z' < 0.5: Re-optimize tracer concentration or check liquid handler calibration.

Hit Triage & PAINS Analysis

Aminopyrazoles are generally stable, but the 2-aminopyridine moiety (part of the ethyl-pyridine side chain) can sometimes chelate metals or act as a singlet oxygen quencher.

-

Filter 1: Inhibition > 50% at 25 µM.

-

Filter 2 (Interference): Check Donor (620 nm) signal alone. If a compound quenches the Europium signal significantly (>20% drop compared to DMSO), it is a false positive (inner filter effect).

-

Counter-Screen: Test hits against an unrelated kinase (e.g., Aurora A) to determine selectivity early.

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4][5] HTS Assay Validation.[3][4][5][6][7][8] Available from: [Link]

- Cheung, M., et al. "Discovery of aminopyrazole inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 2008. (Contextual grounding for scaffold choice).

-

Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 1-(2-(Pyridin-2-yl)ethyl)-1H-pyrazol-4-amine Derivatives: An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules.[1][2][3][4] This document outlines a robust and efficient two-step synthetic strategy commencing with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group to the corresponding amine. The rationale behind key experimental choices, detailed step-by-step protocols, and characterization data are presented to enable researchers in drug discovery and development to successfully synthesize and explore this important class of compounds.

Introduction: The Significance of Pyrazol-4-amine Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, the 4-aminopyrazole moiety serves as a crucial building block for the development of kinase inhibitors and other targeted therapeutics.[1][5] The introduction of a pyridin-2-ylethyl substituent at the N1 position of the pyrazole ring offers additional points for molecular interaction and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This guide focuses on a reliable synthetic pathway to access these valuable derivatives.

Retrosynthetic Analysis and Strategy

The target molecule, this compound, can be disconnected at the C-N bond of the amine, suggesting a late-stage reduction of a nitro group. The pyridin-2-ylethyl substituent can be introduced via N-alkylation of a suitable pyrazole precursor. This leads to a convergent synthetic strategy starting from commercially available 4-nitropyrazole and 2-(2-chloroethyl)pyridine.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(2-(Pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole

Rationale: The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of regioisomers. [6]The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a solid base such as potassium carbonate (K₂CO₃) generally favors the desired N1-alkylation for 4-substituted pyrazoles. [6]Heat is applied to overcome the activation energy of the reaction and drive it to completion.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| 4-Nitropyrazole | 113.08 | 1.00 g | 8.84 mmol |

| 2-(2-Chloroethyl)pyridine hydrochloride | 164.05 | 1.60 g | 9.73 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.67 g | 26.5 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.00 g, 8.84 mmol), 2-(2-chloroethyl)pyridine hydrochloride (1.60 g, 9.73 mmol), and potassium carbonate (3.67 g, 26.5 mmol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford the title compound as a pale yellow solid.

Expected Yield: 75-85%

Characterization Data (Exemplary):

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.0 Hz, 1H), 8.10 (s, 1H), 7.95 (s, 1H), 7.60 (td, J = 7.7, 1.8 Hz, 1H), 7.20-7.15 (m, 2H), 4.50 (t, J = 6.8 Hz, 2H), 3.40 (t, J = 6.8 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 158.5, 149.8, 140.2, 137.9, 137.0, 124.0, 122.3, 120.5, 50.1, 37.8.

-

MS (ESI): m/z 219.1 [M+H]⁺.

Step 2: Synthesis of this compound

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this purpose. [7][8]Ethanol is a suitable solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The reaction is typically carried out under a positive pressure of hydrogen gas.

Materials:

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |

| 1-(2-(Pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole | 218.21 | 1.00 g | 4.58 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |

| Ethanol (EtOH) | 46.07 | 25 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon | - |

Procedure:

-

To a 100 mL round-bottom flask, add 1-(2-(pyridin-2-yl)ethyl)-4-nitro-1H-pyrazole (1.00 g, 4.58 mmol) and ethanol (25 mL).

-

Carefully add 10% palladium on carbon (100 mg, 10 wt%).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to yield the title compound as an off-white to light brown solid. The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 90-98%

Characterization Data (Exemplary):

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.2 Hz, 1H), 7.55 (td, J = 7.7, 1.7 Hz, 1H), 7.20 (s, 1H), 7.15-7.10 (m, 2H), 7.05 (s, 1H), 4.35 (t, J = 7.0 Hz, 2H), 3.30 (t, J = 7.0 Hz, 2H), 2.80 (br s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 159.2, 149.5, 136.8, 132.5, 127.8, 123.5, 121.8, 121.0, 49.5, 38.2.

-

MS (ESI): m/z 189.1 [M+H]⁺.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature. Ensure the base is anhydrous. |

| Formation of N2-isomer | While less likely for 4-substituted pyrazoles, purification by column chromatography should separate the isomers. [6] | |

| Incomplete reduction in Step 2 | Inactive catalyst | Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen. |

| Catalyst poisoning | Ensure starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). | |

| Product instability | The amine product can be susceptible to air oxidation. | Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |

Conclusion

The synthetic route described in this application note provides a reliable and efficient method for the preparation of this compound derivatives. The protocols are straightforward and utilize readily available starting materials and reagents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The versatility of the 4-aminopyrazole core allows for further functionalization, opening avenues for the creation of diverse chemical libraries for biological screening.

References

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. Available at: [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. Preprints.org. Available at: [Link]

-

Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. Google Patents.

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

- US5705656A - N-alkylation method of pyrazole. Google Patents.

-

Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

-

Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

- WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount. This center offers field-proven insights to overcome common challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in pyrazole synthesis, often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions.[1] A systematic approach is crucial for diagnosis and optimization.

Potential Causes & Solutions:

-

Reagent Purity and Stability:

-

Hydrazine Derivatives: Hydrazines can degrade over time. It is recommended to use a freshly opened bottle or purify the reagent before use.[2] The purity of starting materials is a critical factor that directly impacts reaction yield.[3]

-

1,3-Dicarbonyl Compounds: Impurities in the dicarbonyl starting material can lead to unwanted side reactions, reducing the overall yield and complicating purification.[2]

-

-

Suboptimal Reaction Conditions:

-

Temperature: Temperature control is a critical parameter.[2] Some reactions require heating to proceed at an optimal rate, while others may benefit from lower temperatures to minimize side product formation. A temperature-controlled approach has been shown to allow for the divergent synthesis of different pyrazole derivatives.[4][5]

-

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.[2]

-

Solvent Choice: The solvent can significantly influence reaction rates and outcomes. For instance, in the Knorr synthesis, acidic aqueous conditions can facilitate both the initial imine formation and the subsequent cyclization.[6] In some cases, greener solvents like water or polyethylene glycol (PEG) have been used effectively.[7][8]

-

-

Stoichiometry:

-

Ensure the correct stoichiometry of reactants. In some protocols, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[2]

-

Troubleshooting Workflow for Low Yield:

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[2]

Strategies to Enhance Regioselectivity:

-

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.

-

Steric and Electronic Control: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[2] Carefully selecting substrates with significant differences in steric bulk or electronic properties around the carbonyl groups can favor the formation of one regioisomer.

-

Catalyst Control: While the classic Knorr synthesis often uses an acid catalyst, exploring different types of catalysts, including Lewis acids, could potentially influence the regioselectivity.[9][10]

| Solvent | Typical Regioisomeric Ratio | Reference |

| Ethanol | Often leads to mixtures | |

| 2,2,2-Trifluoroethanol (TFE) | Dramatically increased selectivity | |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity |

Q3: My reaction is very slow or not proceeding to completion. What can I do to accelerate it?

Slow reaction rates can be a significant hurdle, impacting productivity. Several factors can contribute to a sluggish reaction.

Methods for Reaction Acceleration:

-

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful technique to dramatically reduce reaction times from hours to minutes.[11][12] The high temperatures and pressures achieved in a microwave reactor can significantly accelerate the rate of reaction.[11]

-

Catalysis:

-

Temperature Optimization: As with low yield issues, increasing the reaction temperature can often increase the reaction rate. However, this must be balanced against the potential for increased side product formation.[4][5]

Q4: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?

Purification of pyrazoles can sometimes be challenging due to their polarity and potential for interaction with silica gel.

Purification Techniques:

-

Recrystallization: This is often a good first choice for solid products. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[15]

-

Column Chromatography:

-

Deactivation of Silica Gel: If your pyrazole is basic and adheres strongly to the silica column, you can deactivate the silica gel by adding a small amount of triethylamine or ammonia to the eluent.[15]

-

Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.[15]

-

-

Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. This allows for the possibility of an acid-base extraction to separate the pyrazole from non-basic impurities.[15]

II. Frequently Asked Questions (FAQs)

What is the most common method for pyrazole synthesis?

The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][9][13]

What is the general mechanism of the Knorr pyrazole synthesis?

The reaction generally proceeds through the following steps:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine (or hydrazone).[9][14]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[9]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.[14]

Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.

Are there "green" or more environmentally friendly methods for pyrazole synthesis?

Yes, significant research has focused on developing greener synthetic routes for pyrazoles. These include:

-

Use of Green Solvents: Water has been successfully employed as a solvent for some pyrazole syntheses, often with the aid of surfactants.[7][16][17]

-

Solvent-Free Conditions: Reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together, which reduces waste and can lead to faster reaction times.[12][18]

-

Catalyst-Free Methods: Some pyrazole syntheses can proceed efficiently without the need for a catalyst.[16]

How does the Paal-Knorr synthesis differ from the Knorr pyrazole synthesis?

The Paal-Knorr synthesis is a more general term for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[19] The Knorr pyrazole synthesis is a specific type of reaction that uses a 1,3-dicarbonyl and a hydrazine to form a pyrazole.[19] The Paal-Knorr synthesis can also be used to synthesize pyrroles (using a primary amine) and furans (under acidic dehydration conditions).[20][21]

III. Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

-

Reactant Mixture Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

-

Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base may be needed to liberate the free hydrazine.

-

Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[12]

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: Purify the crude product by recrystallization or column chromatography.[15]

General Protocol for Microwave-Assisted Pyrazole Synthesis

This method offers a significant reduction in reaction time.

-